molecular formula C10H16O2 B8713460 4-Methyl-3-pentylfuran-2(5H)-one CAS No. 142227-90-5

4-Methyl-3-pentylfuran-2(5H)-one

Cat. No. B8713460
M. Wt: 168.23 g/mol
InChI Key: KNVHHPUZBPCKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05179077

Procedure details

4-Acetoxy-4-methyl-3-pentyl-tetrahydrofuran-2-one (125.33 g, 549 mmol) is placed with 2.61 g (13.7 mmol) of p-toluenesulphonic acid and held at 150° C. for 4 hours while stirring. The acetic acid which is cleaved off is distilled off over a Vigreux column. The reaction solution, cooled to room temperature, is diluted with 500 ml of ether and washed in a separating funnel with 2×200 ml of sat. NaCl solution. Drying of the ether phase over MgSO4 and concentration on a rotary evaporator as well as distillation at 100°-103° C./0.12 mbar yields 71.34 g (77.3%) of 4-methyl-3-pentyl-2(5H)furanone.
Name
4-Acetoxy-4-methyl-3-pentyl-tetrahydrofuran-2-one
Quantity
125.33 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5]1([CH3:16])[CH2:9][O:8][C:7](=[O:10])[CH:6]1[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[CH3:16][C:5]1[CH2:9][O:8][C:7](=[O:10])[C:6]=1[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
4-Acetoxy-4-methyl-3-pentyl-tetrahydrofuran-2-one
Quantity
125.33 g
Type
reactant
Smiles
C(C)(=O)OC1(C(C(OC1)=O)CCCCC)C
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off over a Vigreux column
ADDITION
Type
ADDITION
Details
is diluted with 500 ml of ether
WASH
Type
WASH
Details
washed in a separating funnel with 2×200 ml of sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the ether phase over MgSO4 and concentration on a rotary evaporator as
DISTILLATION
Type
DISTILLATION
Details
well as distillation at 100°-103° C./0.12 mbar

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(OC1)=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 71.34 g
YIELD: PERCENTYIELD 77.3%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.